molecular formula C9H18ClNO2 B6283772 rac-(3R,4R)-3-(propan-2-yl)piperidine-4-carboxylic acid hydrochloride, cis CAS No. 2743228-59-1

rac-(3R,4R)-3-(propan-2-yl)piperidine-4-carboxylic acid hydrochloride, cis

Cat. No. B6283772
CAS RN: 2743228-59-1
M. Wt: 207.7
InChI Key:
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Description

Rac-(3R,4R)-3-(propan-2-yl)piperidine-4-carboxylic acid hydrochloride, cis (or commonly referred to as cis-rac-PPCA-HCl) is an organic compound with a molecular formula of C8H15ClN2O2. It is a derivative of piperidine, a six-membered aromatic heterocycle with a nitrogen atom at its center. Cis-rac-PPCA-HCl has been studied extensively due to its many applications in the fields of biochemistry, pharmacology, and medicinal chemistry.

Mechanism of Action

The mechanism of action of cis-rac-PPCA-HCl is not fully understood. However, it is believed to act as an inhibitor of the enzyme monoamine oxidase B (MAO-B). This inhibition is thought to be due to the binding of the compound to the active site of the enzyme, which prevents the enzyme from catalyzing its normal reaction. Additionally, cis-rac-PPCA-HCl is believed to act as an inhibitor of the enzyme acetylcholinesterase (AChE) by binding to the active site of the enzyme and preventing it from catalyzing its normal reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of cis-rac-PPCA-HCl are not fully understood. However, studies have shown that it can affect the levels of certain neurotransmitters in the brain, such as dopamine and serotonin. Additionally, it has been shown to inhibit the enzyme monoamine oxidase B (MAO-B), which is involved in the metabolism of these neurotransmitters. Additionally, cis-rac-PPCA-HCl has been shown to inhibit the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine.

Advantages and Limitations for Lab Experiments

Cis-rac-PPCA-HCl has several advantages and limitations when used in laboratory experiments. One of the primary advantages is that it is relatively easy to synthesize. Additionally, it is relatively stable and has a low toxicity, making it safe to use in laboratory experiments. However, it has a low solubility in water, which can make it difficult to use in certain experiments. Additionally, it is not very soluble in organic solvents, which can also limit its usefulness in certain experiments.

Future Directions

There are several potential future directions for research on cis-rac-PPCA-HCl. One potential direction is to further investigate its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could be done on its potential therapeutic applications, such as its ability to inhibit certain enzymes involved in the metabolism of neurotransmitters. Additionally, further research could be done on its potential applications in drug design and drug delivery systems. Finally, further research could be done on its potential applications in the study of other enzymes, such as glutathione S-transferase (GST).

Synthesis Methods

Cis-rac-PPCA-HCl can be synthesized using a variety of methods. One of the most common methods involves the reaction of cis-3-hydroxy-4-piperidinone with hydrochloric acid. This reaction produces cis-rac-PPCA-HCl as the primary product, along with some side products. Other methods of synthesis include the reaction of cis-3-hydroxy-4-piperidinone with acetic acid, the reaction of cis-3-hydroxy-4-piperidinone with ethyl chloroformate, and the reaction of cis-3-hydroxy-4-piperidinone with ethyl bromoacetate.

Scientific Research Applications

Cis-rac-PPCA-HCl has been used in a variety of scientific research applications. It has been used as a substrate for the enzyme monoamine oxidase B (MAO-B), which is involved in the metabolism of neurotransmitters such as dopamine and serotonin. It has also been used as a substrate for the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, cis-rac-PPCA-HCl has been used in the study of the enzyme glutathione S-transferase (GST), which is involved in the detoxification of xenobiotics.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(3R,4R)-3-(propan-2-yl)piperidine-4-carboxylic acid hydrochloride, cis involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2,6-dimethyl-4-hydroxypiperidine", "2-bromo-2-methylpropane", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Diethyl ether", "Ethanol", "Water" ], "Reaction": [ "Step 1: Conversion of 2,6-dimethyl-4-hydroxypiperidine to 3-(propan-2-yl)piperidine-4-carboxylic acid", "a. Dissolve 2,6-dimethyl-4-hydroxypiperidine in ethanol", "b. Add sodium hydroxide and heat the mixture to reflux for 24 hours", "c. Cool the mixture and acidify with hydrochloric acid", "d. Extract the product with diethyl ether and dry over sodium sulfate", "e. Concentrate the solution to obtain 3-(propan-2-yl)piperidine-4-carboxylic acid", "Step 2: Conversion of 3-(propan-2-yl)piperidine-4-carboxylic acid to rac-(3R,4R)-3-(propan-2-yl)piperidine-4-carboxylic acid hydrochloride, cis", "a. Dissolve 3-(propan-2-yl)piperidine-4-carboxylic acid in diethyl ether", "b. Add hydrochloric acid and stir the mixture for 1 hour", "c. Add sodium chloride and stir the mixture for 30 minutes", "d. Filter the mixture and dry the solid to obtain rac-(3R,4R)-3-(propan-2-yl)piperidine-4-carboxylic acid hydrochloride, cis" ] }

CAS RN

2743228-59-1

Molecular Formula

C9H18ClNO2

Molecular Weight

207.7

Purity

95

Origin of Product

United States

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